5-Methoxy-1-methylindolin-6-amine
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Overview
Description
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine is an organic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and exhibiting various biologically vital properties
Preparation Methods
The synthesis of 2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine typically involves the following steps:
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives.
Scientific Research Applications
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine has a wide range of scientific research applications:
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine can be compared with other indole derivatives:
Similar Compounds: Examples include 5-methoxytryptamine, 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one, and (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Uniqueness: Its unique structure, particularly the methoxy and methyl substitutions, gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C10H14N2O/c1-12-4-3-7-5-10(13-2)8(11)6-9(7)12/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
LAMUHGWFYNMFAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C21)N)OC |
Origin of Product |
United States |
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